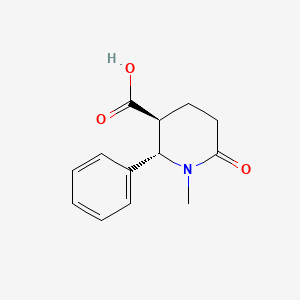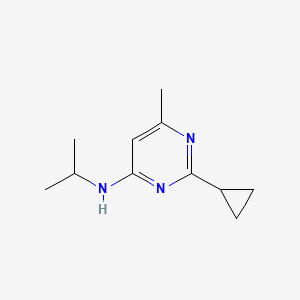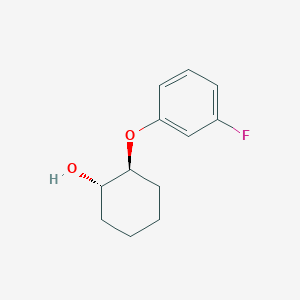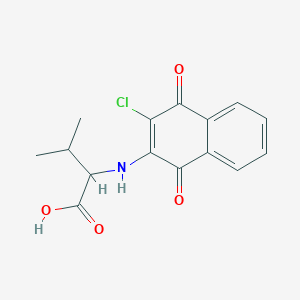
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid
Vue d'ensemble
Description
The compound “2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid” is a derivative of naphthoquinones, which are secondary metabolites found in plants . Naphthoquinones have been used in traditional medicine to treat various human diseases .
Synthesis Analysis
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H10ClNO5 .Chemical Reactions Analysis
Naphthoquinones, such as this compound, are highly reactive towards nucleophilic attack. They can react with oxygen, carbon, nitrogen, sulfur, and selenium nucleophiles at the C-2 and C-3 positions .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 343.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promising results in the field of cancer research. It has been found to possess selective antitumorigenic activity against cervix cancer cell lines . Additionally, the newly synthesized compounds with asparagine–naphthoquinones inhibited 85% of SiHa cell proliferation . This suggests potential for specific cervical and breast cancer treatment .
Antifungal and Antibacterial Properties
The compound has been found to have antifungal and antibacterial properties . This makes it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory and Anti-allergic Applications
The compound has also been found to have anti-inflammatory and anti-allergic properties . This could potentially lead to its use in the treatment of various inflammatory and allergic conditions.
Antiviral and Antimalarial Properties
The compound has demonstrated antiviral and antimalarial properties . This suggests potential applications in the treatment of viral diseases and malaria.
Use in Organic Synthesis
The compound has been used in the synthesis of biologically active tricyclic and tetracyclic 1,4-quinones and other derivatives . This makes it a valuable tool in the field of organic chemistry.
Treatment of Chagas Disease
The compound has been used in the development of novel chemotherapeutic alternatives for the treatment of Chagas disease . This is a tropical parasitic disease caused by Trypanosoma cruzi, and the compound has shown effectiveness against the epimastigote and trypomastigote forms of this parasite .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The information presented indicates that these compounds have potential for significant biological activity and could be an important area of future research .
Propriétés
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-7(2)11(15(20)21)17-12-10(16)13(18)8-5-3-4-6-9(8)14(12)19/h3-7,11,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYTSUOFLTABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3405925.png)
![[3,3'-Bithiophen]-5-ylmethanamine](/img/structure/B3405933.png)
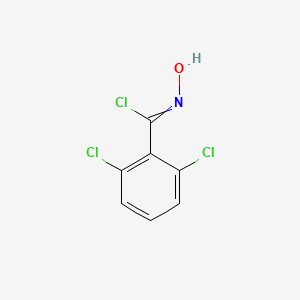
![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B3405965.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)
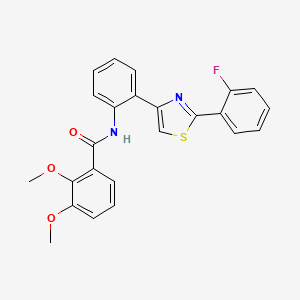
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3405975.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)

